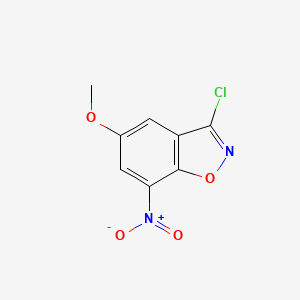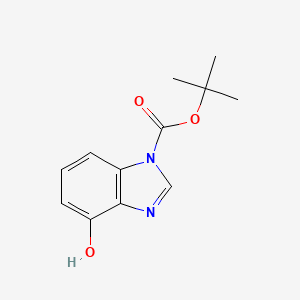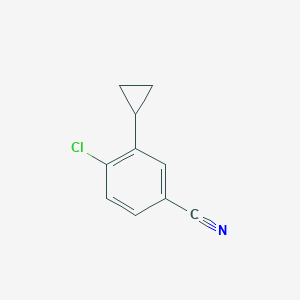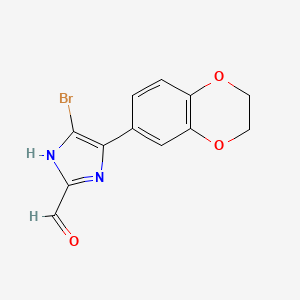
3-Chloro-5-methoxy-7-nitrobenzisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022569 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
MFCD33022569 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the gain of oxygen or loss of hydrogen.
Reduction: This reaction involves the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving MFCD33022569 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD33022569 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological effects.
Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which MFCD33022569 exerts its effects involves specific molecular targets and pathways. This compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context of its application, such as its role in a biological system or a chemical reaction.
Properties
Molecular Formula |
C8H5ClN2O4 |
|---|---|
Molecular Weight |
228.59 g/mol |
IUPAC Name |
3-chloro-5-methoxy-7-nitro-1,2-benzoxazole |
InChI |
InChI=1S/C8H5ClN2O4/c1-14-4-2-5-7(15-10-8(5)9)6(3-4)11(12)13/h2-3H,1H3 |
InChI Key |
LHICUNMFHZQJFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)




![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)


![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)




